n-(((9h-Fluoren-9-yl)methoxy)carbonyl)-s-(3-(tert-butoxy)-3-oxopropyl)-l-cysteine
Description
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-(3-(tert-butoxy)-3-oxopropyl)-L-cysteine (CAS: 102971-73-3) is a protected L-cysteine derivative widely used in peptide synthesis. Its structure features two critical protecting groups:
- Fmoc (9-fluorenylmethoxycarbonyl): A base-labile group removed under mild basic conditions (e.g., piperidine), making it ideal for solid-phase peptide synthesis (SPPS) .
- S-(3-(tert-butoxy)-3-oxopropyl): A tert-butyl ester-protected thioether side chain, which stabilizes the cysteine residue during synthesis and is cleaved under acidic conditions (e.g., trifluoroacetic acid) .
The compound’s molecular formula is C₂₆H₃₁NO₆S (MW: 485.59 g/mol), and it is typically synthesized via selective alkylation of cysteine’s thiol group followed by Fmoc protection. Its primary application lies in constructing peptides requiring site-specific modifications or controlled disulfide bond formation .
Properties
Molecular Formula |
C25H29NO6S |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C25H29NO6S/c1-25(2,3)32-22(27)12-13-33-15-21(23(28)29)26-24(30)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,26,30)(H,28,29) |
InChI Key |
INSJGLUXBAUSDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Fmoc-2-amino-3-(2-tert-butoxycarbonyl-ethylsulfanyl)-propionic acid typically involves multiple steps. One common approach is to start with the appropriate amino acid derivative and introduce the Fmoc and Boc protecting groups through a series of reactions. The reaction conditions often involve the use of organic solvents, bases, and acids to facilitate the protection and deprotection steps.
Industrial Production Methods
In industrial settings, the production of ®-Fmoc-2-amino-3-(2-tert-butoxycarbonyl-ethylsulfanyl)-propionic acid may involve the use of flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-Fmoc-2-amino-3-(2-tert-butoxycarbonyl-ethylsulfanyl)-propionic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The compound can participate in substitution reactions to replace specific groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various bases and acids for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
®-Fmoc-2-amino-3-(2-tert-butoxycarbonyl-ethylsulfanyl)-propionic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in peptide synthesis and other organic synthesis applications.
Biology: The compound is utilized in the study of protein-protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-Fmoc-2-amino-3-(2-tert-butoxycarbonyl-ethylsulfanyl)-propionic acid involves its ability to act as a protecting group in peptide synthesis. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form peptides. The Boc group provides additional protection for the amino group, preventing unwanted side reactions during synthesis .
Comparison with Similar Compounds
Key Observations:
Side Chain Length and Stability :
- The target compound’s 3-(tert-butoxy)-3-oxopropyl group provides a longer, more sterically hindered chain compared to Fmoc-Cys(CH₂-COOtBu)-OH , enhancing stability during synthesis while maintaining acid-labile deprotection .
- In contrast, tert-butylthio (CAS: 73724-43-3) offers minimal steric hindrance, making it less suitable for complex peptide architectures .
Solubility and Hydrophobicity :
- The 2-carboxyethyl group in Fmoc-S-(2-carboxyethyl)-L-cysteine introduces hydrophilicity, ideal for aqueous-phase reactions or metal-binding applications .
- The lipidated 2,3-bis(palmitoyloxy)propyl derivative () is highly hydrophobic, tailored for membrane-associated peptides .
Deprotection Conditions :
Purity and Characterization:
- HRMS Data : The target compound matches calculated values (e.g., [M+H]⁺ = 486.28), with deviations <1 ppm . Similar precision is seen in Fmoc-Cys(CH₂-COOtBu)-OH (HRMS error: 0.8 ppm) .
- NMR Profiles : Distinct chemical shifts for the tert-butyl group (δ ~1.4 ppm) and Fmoc aromatic protons (δ ~7.3–7.8 ppm) confirm structural integrity across derivatives .
Research Implications
The target compound’s 3-(tert-butoxy)-3-oxopropyl group strikes a balance between stability and deprotection efficiency, outperforming shorter-chain analogs in multi-step peptide synthesis. Its applications in antibody-drug conjugates () and lipidated peptides () highlight its versatility. Future research may explore hybrid derivatives combining tert-butyl esters with photo-labile groups for spatiotemporal control in therapeutic peptides.
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